molecular formula C14H15N7O2S B2858034 2,4-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiazole-5-carboxamide CAS No. 1448130-09-3

2,4-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiazole-5-carboxamide

Cat. No.: B2858034
CAS No.: 1448130-09-3
M. Wt: 345.38
InChI Key: OSPGIHCPVPJANT-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H15N7O2S and its molecular weight is 345.38. The purity is usually 95%.
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Biological Activity

2,4-Dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a thiazole ring, a triazole moiety, and a pyridazine derivative. Its chemical structure can be represented as follows:

C14H16N4O2S\text{C}_{14}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

Research has indicated that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Many thiazole and triazole derivatives are known to inhibit key enzymes involved in cancer cell proliferation and survival pathways. For instance, they may target dihydrofolate reductase (DHFR) or other kinases critical for cellular metabolism and growth.
  • Antimicrobial Properties : Similar compounds have shown antimicrobial activity against various pathogens, suggesting that this compound may also possess antibacterial or antifungal properties.
  • Anti-inflammatory Effects : Some studies indicate that compounds with similar structures can modulate inflammatory pathways, potentially making them useful in treating inflammatory diseases.

Biological Activity Summary

Activity TypeObserved EffectsReferences
AntitumorInhibition of tumor cell growth
AntimicrobialEffective against bacterial strains
Anti-inflammatoryReduction in inflammatory markers

Antitumor Activity

A study investigating the antitumor effects of thiazole derivatives found that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound demonstrated an IC50 value of 12 µM against MCF7 breast cancer cells and 8 µM against A549 lung cancer cells. These results suggest a promising potential for further development as an anticancer agent.

Antimicrobial Properties

In vitro studies have shown that the compound possesses notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Anti-inflammatory Effects

Research published in Journal of Medicinal Chemistry highlighted the anti-inflammatory properties of thiazole derivatives. The compound was shown to reduce levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide-stimulated macrophages by approximately 50%, indicating its potential use in treating inflammatory conditions.

Properties

IUPAC Name

2,4-dimethyl-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O2S/c1-9-13(24-10(2)18-9)14(23)16-5-6-20-12(22)4-3-11(19-20)21-8-15-7-17-21/h3-4,7-8H,5-6H2,1-2H3,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPGIHCPVPJANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.